molecular formula C8H14N4O2 B13227888 Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate

Katalognummer: B13227888
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: KAPGXFOZMKUWDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with a methylamine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include ethyl chloroformate and methylamine, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 1H-1,2,4-triazole-5-carboxylate
  • Methyl 1H-1,2,4-triazole-5-carboxylate
  • 1-(Methylamino)ethyl-1H-1,2,4-triazole

Uniqueness

Ethyl 3-(1-(methylamino)ethyl)-1h-1,2,4-triazole-5-carboxylate is unique due to the presence of both ethyl and methylamino groups, which can enhance its biological activity and chemical reactivity compared to other triazole derivatives. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H14N4O2

Molekulargewicht

198.22 g/mol

IUPAC-Name

ethyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-4-14-8(13)7-10-6(11-12-7)5(2)9-3/h5,9H,4H2,1-3H3,(H,10,11,12)

InChI-Schlüssel

KAPGXFOZMKUWDP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNC(=N1)C(C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.